molecular formula C15H19NO3S B12247387 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,2-dimethylpropanamide

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,2-dimethylpropanamide

Cat. No.: B12247387
M. Wt: 293.4 g/mol
InChI Key: BCIHDSIDWOKOQX-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,2-dimethylpropanamide is a complex organic compound that features a combination of furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method includes the condensation of furan and thiophene derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.

    Reduction: This reaction can be used to alter the functional groups within the molecule, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,2-dimethylpropanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: These compounds share the thiophene ring structure and exhibit similar electronic properties.

    Furan Derivatives: Compounds with furan rings also show comparable biological activities and are used in similar applications.

Uniqueness

What sets N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,2-dimethylpropanamide apart is its combination of both furan and thiophene rings, along with the hydroxyethyl and dimethylpropanamide groups. This unique structure provides a distinct set of electronic and steric properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C15H19NO3S/c1-15(2,3)14(18)16-8-11(17)13-7-10(9-20-13)12-5-4-6-19-12/h4-7,9,11,17H,8H2,1-3H3,(H,16,18)

InChI Key

BCIHDSIDWOKOQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC(=CS1)C2=CC=CO2)O

Origin of Product

United States

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